molecular formula C10H12O3 B6264533 3-(3-hydroxyphenyl)-2-methylpropanoic acid CAS No. 46207-82-3

3-(3-hydroxyphenyl)-2-methylpropanoic acid

Cat. No. B6264533
CAS RN: 46207-82-3
M. Wt: 180.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxyphenyl)propanoic acid is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins . It is suspected to have antioxidant properties .


Synthesis Analysis

An improved method to synthesize this compound has been reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction . The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature .


Molecular Structure Analysis

The molecular structure of 3-(3-hydroxyphenyl)-2-methylpropanoic acid is represented by the formula: C15H26O3Si2 . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

3-(3-hydroxyphenyl)-2-methylpropanoic acid is a major metabolite of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins . It is formed by the gut microbiota .


Physical And Chemical Properties Analysis

Phenolic compounds like 3-(3-hydroxyphenyl)-2-methylpropanoic acid have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Scientific Research Applications

Biomedical Research: Metabolite Analysis

3-(3-Hydroxyphenyl)-2-methylpropanoic acid: is identified as a urinary metabolite of procyanidins in pigs . This discovery is significant in biomedical research, particularly in the study of metabolic pathways and the impact of dietary compounds on health. By analyzing such metabolites, researchers can understand the bioavailability and pharmacokinetics of nutrients and their transformation within the body.

Organic Synthesis: Intermediate for Synthetic Products

This compound serves as an intermediate in the synthesis of various organic products . Its role is crucial in the development of new synthetic methods and materials, which can lead to advancements in the creation of pharmaceuticals, agrochemicals, and other industrial chemicals.

Pharmaceutical Development: Drug Precursor

The acid is used in the preparation of 3-(3-hydroxy-phenyl)-propionic acid methyl ester . This ester can be a precursor for drug development, providing a pathway for the synthesis of novel therapeutic agents that could be used in the treatment of various diseases.

Chemical Safety: Handling and Usage

Understanding the safety profile of 3-(3-hydroxyphenyl)-2-methylpropanoic acid is essential for its handling and use in research settings. It is known to be incompatible with bases, oxidizing agents, and reducing agents, and it requires specific precautions during storage and use .

Analytical Chemistry: Solubility Properties

The solubility of this compound in chloroform and methanol is a valuable property in analytical chemistry . It allows for its use in various chromatographic techniques and spectral analysis, aiding in the identification and quantification of substances within complex mixtures.

Nutritional Science: Dietary Compound Transformation

As a metabolite of procyanidins, 3-(3-hydroxyphenyl)-2-methylpropanoic acid is relevant in nutritional science research. It helps in studying the transformation of dietary compounds and their subsequent effects on human health, contributing to the development of functional foods and nutraceuticals .

Toxicology: Risk Assessment

The compound’s potential irritant properties necessitate research into its toxicological effects. Studies on its skin, eye, and respiratory irritation potential are important for risk assessment and establishing safe exposure limits .

Mechanism of Action

Target of Action

The primary target of 3-(3-hydroxyphenyl)-2-methylpropanoic acid (3HPPA) is the E-selectin expressed in human aortic endothelial cells (HAEC). E-selectin is a cell adhesion molecule that plays a crucial role in the adhesion of monocytes to endothelial cells, a key step in the formation of atherosclerosis .

Biochemical Pathways

The action of 3HPPA affects the NF-κB pathway. Specifically, 3HPPA inhibits the nuclear translocation and phosphorylation of the NF-κB p65 subunit induced by TNFα . This results in the downregulation of E-selectin expression, thereby reducing the adhesion of monocytes to endothelial cells .

Pharmacokinetics

It is known that 3hppa is a microbial metabolite of quercetin, a flavonoid abundant in the diet . Quercetin is poorly absorbed in the upper digestive tract when ingested orally and is metabolized into various phenolic acids by the gut microbiota .

Result of Action

The action of 3HPPA results in the reduction of monocyte adhesion to endothelial cells by inhibiting the expression of E-selectin in HAEC . This could potentially alleviate the formation of atherosclerosis, providing additional evidence for the health benefits of dietary flavonoids and their microbial metabolites as therapeutic agents for atherosclerosis .

Action Environment

The action, efficacy, and stability of 3HPPA can be influenced by various environmental factors. For instance, the presence of other compounds, such as TNFα, can modulate the effect of 3HPPA on E-selectin expression . Additionally, the gut microbiota plays a crucial role in the metabolism of quercetin to 3HPPA . Therefore, factors affecting the gut microbiota, such as diet and antibiotics, could potentially influence the production and action of 3HPPA.

Safety and Hazards

This compound causes skin irritation and serious eye irritation . It is advised to avoid breathing dust, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

The metabolism of phenolic compounds like 3-(3-hydroxyphenyl)-2-methylpropanoic acid is a topic of ongoing research. Studies are being conducted to understand the bioavailability and metabolism of these compounds in humans . Manipulation of B. fragilis and 3-phenylpropionic acid is a promising strategy for improving intestinal epithelial barrier .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-hydroxyphenyl)-2-methylpropanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-hydroxybenzaldehyde", "2-methylpropanal", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 3-hydroxybenzaldehyde and 2-methylpropanal in the presence of sodium borohydride as a reducing agent and acetic acid as a solvent to form 3-(3-hydroxyphenyl)-2-methylpropanal.", "Step 2: Oxidation of 3-(3-hydroxyphenyl)-2-methylpropanal using sodium hydroxide and hydrogen peroxide to form 3-(3-hydroxyphenyl)-2-methylpropanoic acid.", "Step 3: Purification of the product by acidification with hydrochloric acid, extraction with ethyl acetate, and washing with sodium bicarbonate and sodium chloride solution.", "Step 4: Drying and recrystallization of the purified product to obtain 3-(3-hydroxyphenyl)-2-methylpropanoic acid as a white crystalline solid." ] }

CAS RN

46207-82-3

Product Name

3-(3-hydroxyphenyl)-2-methylpropanoic acid

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.